![molecular formula C17H16N2O3S B2836000 (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391876-39-4](/img/structure/B2836000.png)
(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Applications
- A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds, including derivatives related to benzodifuranyl and thiazolopyrimidines. These compounds demonstrated significant anti-inflammatory and analgesic activities, indicating their potential as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant and Antibacterial Properties
- Yakan et al. (2020) synthesized novel benzamide compounds starting from dimethoxybenzoic acid and found some of these compounds to exhibit effective antioxidant and antibacterial activities, suggesting a potential application in addressing oxidative stress and bacterial infections (Yakan et al., 2020).
Antipsychotic Properties
- Högberg et al. (1990) synthesized benzamides, including dimethoxy-N derivatives, and evaluated their antipsychotic properties. The study indicated that these compounds have potential as antipsychotic agents, particularly for dopamine D-2 mediated responses (Högberg et al., 1990).
Antiproliferative and Antimicrobial Properties
- Gür et al. (2020) explored Schiff bases derived from thiadiazole compounds, including dimethoxybenzylidene derivatives. These compounds showed strong antimicrobial activity and potential antiproliferative effects against cancer cell lines (Gür et al., 2020).
Antibacterial Agents
- Palkar et al. (2017) designed and synthesized benzothiazolyl substituted pyrazol-5-ones as novel antibacterial agents. These compounds displayed significant activity against specific bacteria, indicating their potential in antibacterial applications (Palkar et al., 2017).
Antioxidant Activity in Acetaminophen Toxicity
- Cabrera-Pérez et al. (2016) evaluated benzothiazole derivatives for their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity. This suggests a potential therapeutic application in mitigating drug-induced liver damage (Cabrera-Pérez et al., 2016).
Apoptosis Induction in Colorectal Tumor Cells
- Brockmann et al. (2014) studied thiazolides, including benzamide derivatives, for their ability to induce apoptosis in colorectal tumor cells. This research suggests the potential of these compounds in cancer therapy (Brockmann et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds, such as benzo[d]thiazol derivatives, have been found to exhibit antidepressant and anticonvulsant effects . They may act by increasing the concentrations of serotonin and norepinephrine .
Mode of Action
It’s worth noting that related compounds have shown to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are crucial for converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The compound may affect the biochemical pathways related to the synthesis of serotonin and norepinephrine . It might also influence the arachidonic acid pathway by inhibiting the COX enzymes .
Result of Action
Related compounds have shown to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under specific conditions, such as reflux in pocl3
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-11-7-4-5-10-14(11)23-17(19)18-16(20)15-12(21-2)8-6-9-13(15)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCZWUQDCFPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2835917.png)
![6-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE](/img/structure/B2835919.png)
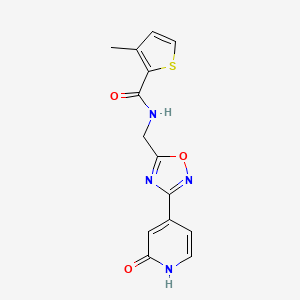
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2835922.png)
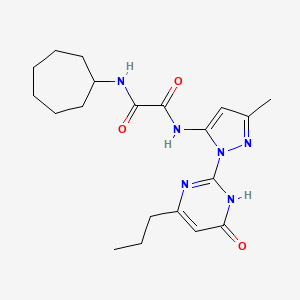

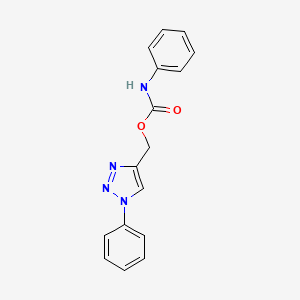
![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B2835926.png)
![3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine](/img/structure/B2835928.png)
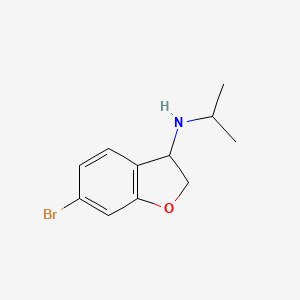
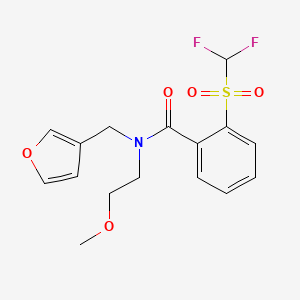
![7-phenyl-4-[2-(1H-pyrazol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2835937.png)
![(2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2835938.png)

